4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is an organic compound belonging to the class of chromen derivatives It is characterized by a chromen core structure with a phenyl group at the 3-position, a methyl group at the 4-position, and an acetate group at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities .
Mode of Action
It is known that coumarin derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in antimicrobial, antitubercular, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can modulate its activity .
Cellular Effects
Coumarin derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Coumarin derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Coumarin derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Coumarin derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Coumarin derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Coumarin derivatives can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 3-phenyl-4-methylcoumarin. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents such as aluminum chloride and alkyl halides.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted chromen derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 3-phenyl-4-methylcoumarin
- 6-acetoxy-4-methyl-2H-chromen-2-one
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15-10-14(21-12(2)19)8-9-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXAGLNLVIUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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